

Application Notes and Protocols for VUF14862 (VUF8430) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	VUF14862			
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the effective dosing of **VUF14862**, also known as VUF8430, a potent and selective histamine H4 receptor (H4R) agonist, in various animal models. **VUF14862** also exhibits some affinity for the histamine H3 receptor (H3R).[1][2]

Compound Information

Compound Name	VUF14862 / VUF8430
IUPAC Name	2-(2-Guanidinoethyl)isothiourea
CAS Number	100130-32-3 (dihydrobromide)
Molecular Formula	C4H11N5S (Free base)
Molecular Weight	161.23 g/mol (Free base)
Mechanism of Action	Potent histamine H4 receptor full agonist.[1] Also shows moderate affinity and full agonist activity at the histamine H3 receptor.[1][3] It has negligible affinity for H1 and H2 receptors.[2]

In Vitro Receptor Binding Affinities and Potencies



VUF14862 has been characterized across different species, showing variations in receptor affinity and potency. This information is crucial for selecting appropriate animal models and interpreting data.

Receptor	Species	Assay Type	Value	Reference
H4R	Human	Ki (nM)	31.6	[4]
H4R	Human	pEC50	7.3	[1]
H4R	Rat	pKi	6.9	[3]
H4R	Mouse	рКі	Lower than human	[1][3]
H3R	Human	pKi	6.0	
H3R	Rat	pKi	6.5	[3]
H2R	Guinea Pig	pD2	3.8 (weak partial agonist)	[4]
H1R	Human	Ki (μM)	>1	[4]

Recommended Dosing in Animal Models

The following tables summarize recommended starting doses for **VUF14862** in common animal models based on published studies. Researchers should optimize these doses for their specific experimental conditions and endpoints.

Rodent Models (Mouse)



Route of Administration	Dose Range	Vehicle	Model/Applicati on	Reference
Intraperitoneal (i.p.)	10 mg/kg	Not Specified	Neuropathic Pain (CCI model)	
Subcutaneous (s.c.)	10 - 30 mg/kg	Not Specified	Gastric Ulceration	_
Intrathecal (i.t.)	20 μ g/mouse	Saline	Neuropathic Pain (SNI model)	_

Rodent Models (Rat)

Route of Administration	Dose Range	Vehicle	Model/Applicati on	Reference
Intravenous (i.v.)	30 mg/kg (or 50 μmol/kg)	Saline	Gastric Acid Secretion	[3]
Intravenous (i.v.)	1 - 100 μg/kg	Saline	Vagal Bradycardic Out- flow	
Not Specified	30 mg/kg	Not Specified	HCI-induced Gastric Lesions	[4]

Experimental Protocols Preparation of VUF14862 for In Vivo Administration

Vehicle Selection: Saline is a commonly used and effective vehicle for dissolving **VUF14862** for parenteral administration.[3]

Protocol for a 1 mg/mL Stock Solution in Saline:

- Weigh the required amount of **VUF14862** dihydrobromide.
- Add sterile saline to achieve a final concentration of 1 mg/mL.



- Vortex briefly to ensure complete dissolution.
- If necessary, sterile filter the solution through a 0.22 µm syringe filter before administration.
- · Prepare fresh solutions daily for optimal activity.

Stability and Storage:

- Solid Form: Store at -20°C for long-term stability (≥ 4 years).[4]
- In Solution: Prepare fresh solutions for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light.

Intrathecal (i.t.) Administration in Mice

This protocol is adapted for the administration of **VUF14862** in a neuropathic pain model.

Materials:

- VUF14862 solution (e.g., 2 mg/mL in saline for a 20 μg/10 μL dose)
- Hamilton syringe (10 μL) with a 30-gauge needle
- Anesthesia (e.g., isoflurane)
- Animal clippers
- 70% ethanol

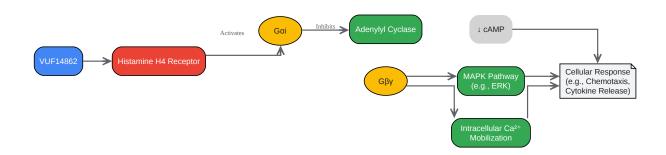
Procedure:

- Anesthetize the mouse using isoflurane.
- Shave a small area of fur over the lumbar region of the spine.
- Position the mouse on a padded surface, flexing the spine to open the intervertebral spaces.
- Identify the injection site between the L5 and L6 vertebrae by palpating the iliac crests.



- Disinfect the injection site with 70% ethanol.
- Carefully insert the 30-gauge needle into the intervertebral space at a slight angle. A
 characteristic tail flick is often observed upon successful entry into the intrathecal space.
- Slowly inject the **VUF14862** solution (e.g., 10 μL for a 20 μg dose).
- Withdraw the needle and monitor the animal for recovery from anesthesia.

Signaling Pathways and Experimental Workflows Histamine H4 Receptor Signaling Pathway

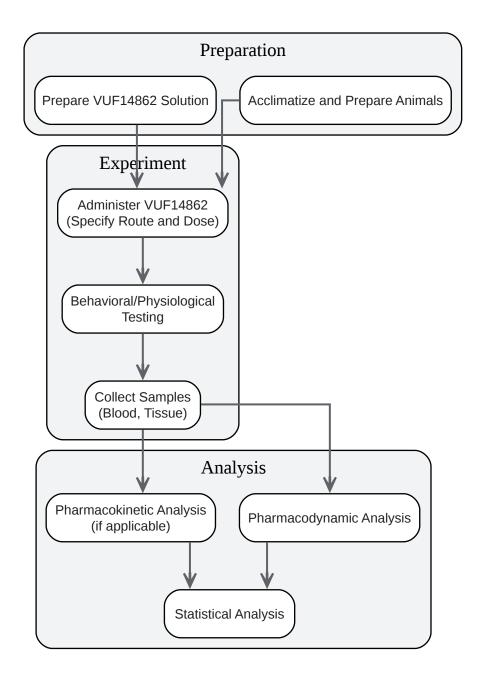


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Caption: VUF14862 activates the H4R, leading to downstream signaling.

Experimental Workflow for In Vivo Dosing Studies





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Caption: General workflow for conducting in vivo studies with VUF14862.

Disclaimer: These protocols and application notes are intended for research purposes only and should be performed by qualified personnel. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Doses should be optimized for each specific experimental model and design.



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